Cas no 501326-55-2 (Fmoc-d-cys(stbu)-oh)
Fmoc-d-cys(stbu)-oh Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-S-tert-butylthio-D-cysteine
- Fmoc-D-Cys(stbu)-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[(2-methyl-2-propanyl)disu lfanyl]alanine
- N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-D-cysteine
- MFCD01632050
- FD21283
- S-501326-55-2
- AS-49018
- (2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Fmoc-D-Cys(tBuS)-OH
- 501326-55-2
- CS-0331961
- AKOS027251027
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(t-butylthio)-D-cysteine (Fmoc-D-Cys(StBu)-OH)
- Fmoc-d-cys(stbu)-oh
-
- MDL: MFCD01632050
- Inchi: 1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
- InChI Key: ZDUMTHLUTJOUML-LJQANCHMSA-N
- SMILES: S(C(C)(C)C)SC[C@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 431.12300
- Monoisotopic Mass: 431.12250063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 10
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 126Ų
Experimental Properties
- PSA: 129.72000
- LogP: 5.36260
Fmoc-d-cys(stbu)-oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124403-1g |
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-D-cysteine |
501326-55-2 | 95% | 1g |
$309 | 2021-06-09 | |
| Chemenu | CM124403-5g |
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-D-cysteine |
501326-55-2 | 95% | 5g |
$1129 | 2021-06-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F300303-100mg |
Fmoc-d-cys(stbu)-oh |
501326-55-2 | 95% | 100mg |
¥2265.90 | 2023-09-02 | |
| TRC | F620015-25mg |
Fmoc-d-cys(stbu)-oh |
501326-55-2 | 25mg |
$87.00 | 2023-05-18 | ||
| TRC | F620015-50mg |
Fmoc-d-cys(stbu)-oh |
501326-55-2 | 50mg |
$138.00 | 2023-05-18 | ||
| TRC | F620015-100mg |
Fmoc-d-cys(stbu)-oh |
501326-55-2 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | F620015-250mg |
Fmoc-d-cys(stbu)-oh |
501326-55-2 | 250mg |
$362.00 | 2023-05-18 | ||
| Apollo Scientific | OR36475-1g |
Fmoc-D-Cys(StBu)-OH |
501326-55-2 | 1g |
£210.00 | 2025-02-20 | ||
| Apollo Scientific | OR36475-5g |
Fmoc-D-Cys(StBu)-OH |
501326-55-2 | 5g |
£855.00 | 2025-02-20 | ||
| Chemenu | CM124403-1g |
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-D-cysteine |
501326-55-2 | 95% | 1g |
$309 | 2024-07-16 |
Fmoc-d-cys(stbu)-oh Suppliers
Fmoc-d-cys(stbu)-oh Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Fmoc-d-cys(stbu)-oh
Recent Advances in the Application of Fmoc-d-cys(stbu)-oh (CAS: 501326-55-2) in Chemical Biology and Pharmaceutical Research
The chemical compound Fmoc-d-cys(stbu)-oh (CAS: 501326-55-2) has garnered significant attention in recent years due to its versatile applications in peptide synthesis and drug development. As a protected derivative of D-cysteine, this compound plays a crucial role in the synthesis of complex peptides with enhanced stability and bioactivity. Recent studies have explored its utility in the development of novel therapeutics, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. This research brief aims to provide an overview of the latest findings related to Fmoc-d-cys(stbu)-oh, highlighting its chemical properties, synthetic applications, and potential therapeutic benefits.
One of the key advancements in the use of Fmoc-d-cys(stbu)-oh is its incorporation into solid-phase peptide synthesis (SPPS) protocols. Researchers have demonstrated that this compound exhibits superior reactivity and selectivity when used in the synthesis of peptides containing D-cysteine residues. A 2023 study published in the Journal of Peptide Science reported that Fmoc-d-cys(stbu)-oh enables the efficient formation of disulfide bonds, which are critical for the structural integrity and biological activity of many therapeutic peptides. The study also highlighted the compound's compatibility with a wide range of coupling reagents, making it a valuable tool for peptide chemists.
In addition to its synthetic utility, Fmoc-d-cys(stbu)-oh has been investigated for its role in the development of peptide-based drugs. A recent preprint on bioRxiv described the use of this compound in the design of a novel class of antimicrobial peptides (AMPs) with potent activity against multidrug-resistant bacteria. The researchers utilized Fmoc-d-cys(stbu)-oh to introduce D-cysteine residues into the peptide backbone, resulting in enhanced proteolytic stability and reduced immunogenicity. These findings underscore the potential of Fmoc-d-cys(stbu)-oh as a building block for next-generation antibiotics.
Another area of interest is the application of Fmoc-d-cys(stbu)-oh in the synthesis of peptide-drug conjugates (PDCs). A 2024 study in Chemical Communications detailed the use of this compound to create stable linkers between cytotoxic agents and targeting peptides. The researchers found that the stbu (tert-butylsulfanyl) protecting group in Fmoc-d-cys(stbu)-oh could be selectively removed under mild conditions, enabling the precise conjugation of drugs to peptides without compromising their biological activity. This approach holds promise for the development of targeted cancer therapies with improved efficacy and reduced side effects.
Despite these advancements, challenges remain in the large-scale production and purification of peptides incorporating Fmoc-d-cys(stbu)-oh. A recent review in Organic Process Research & Development discussed the need for optimized synthetic protocols to address issues such as racemization and side reactions. The authors emphasized the importance of developing robust purification techniques to ensure the high purity and yield of peptides containing this compound. Future research directions may focus on the design of novel protecting groups or coupling strategies to further enhance the efficiency of peptide synthesis using Fmoc-d-cys(stbu)-oh.
In conclusion, Fmoc-d-cys(stbu)-oh (CAS: 501326-55-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique properties enable the synthesis of complex peptides with enhanced stability and bioactivity, paving the way for the development of innovative therapeutics. As research in this field progresses, further optimization of synthetic protocols and exploration of new applications will likely expand the utility of this compound in drug discovery and development.
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